

hispidulin FABP4 binding specificity validation

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Compound Focus: Hispidulin

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Direct Binding and Target Validation

The core finding from recent research is that **Hispidulin (HIS)** directly targets **Fatty Acid Binding Protein 4 (FABP4)**. The table below summarizes the key experimental evidence that validates this specific binding interaction and its functional consequences [1] [2] [3].

Validation Method	Key Experimental Findings	Interpretation & Significance
Molecular Docking	Successful docking of HIS into the FABP4 ligand-binding pocket [1].	Predicts a stable, energetically favorable interaction, suggesting FABP4 is a potential direct target.
Functional Rescue	Overexpression of FABP4 counteracted HIS-induced anti-tumor effects [1].	Confirms functional specificity; HIS effects are mediated directly through FABP4 inhibition.
Downstream Pathway Analysis	HIS treatment reduced intracellular free fatty acids (FFA), FASN activity, and inhibited PI3K/AKT pathway [1].	Demonstrates functional metabolic consequences and signaling pathway disruption downstream of FABP4 binding.

Validation Method	Key Experimental Findings	Interpretation & Significance
In Vivo Target Engagement	HIS treatment reduced tumor growth and decreased FABP4 expression in xenograft models [1].	Validates target engagement and anti-tumor efficacy in a live organism, supporting translational potential.

Functional Consequences of FABP4 Inhibition

By inhibiting FABP4, **Hispidulin** disrupts critical cancer-promoting processes. The following table compares the effects of **Hispidulin** observed in different experimental models, primarily in osteosarcoma [1].

Biological Process Assayed	Experimental Readout	Effect of Hispidulin Treatment
Cell Viability & Proliferation	CCK-8 assay, colony formation assay	Potently inhibited OS cell proliferation and long-term colony-forming ability [1].
Cell Death & Cell Cycle	Flow cytometry (Annexin V/PI, cell cycle analysis)	Induced G2/M cell cycle arrest and promoted apoptosis [1].
Migration & Invasion	Transwell assay (with/without Matrigel)	Inhibited migration and invasion capabilities of OS cells [1].
Lipid Metabolism	Measurement of intracellular free fatty acids (FFA), FASN activity	Reduced intracellular FFA levels and FASN activity, disrupting lipid homeostasis [1].
Oncogenic Signaling	Western blotting	Suppressed the activation of the PI3K/AKT signaling pathway [1].

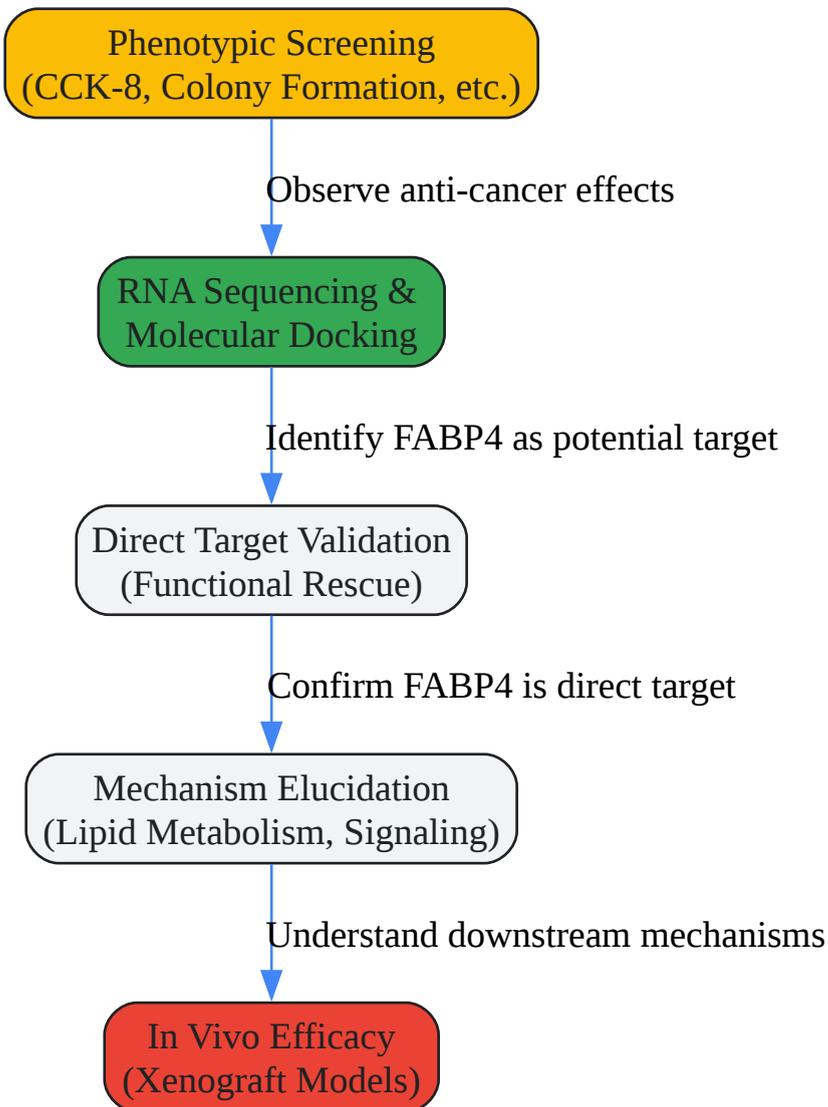
Hispidulin vs. Other FABP4 Inhibitors

The field has investigated several FABP4 inhibitors. Here is a comparison of **Hispidulin** with other compounds based on the available data [1] [4] [5].

Inhibitor Name	Reported Affinity / IC ₅₀	Key Characteristics & Experimental Context
Hispidulin (HIS)	Identified as a direct binder via docking [1].	Natural flavonoid; shows efficacy in osteosarcoma models with minimal toxicity to normal osteoblasts [1].
HTS01037 (HTS)	--	A synthetic FABP4 inhibitor; shown to reverse FABP4-induced cell viability, invasion, and stemness in pancreatic cancer models [4].
BMS309403	Ki < 2 nM [5].	Potent, highly selective synthetic inhibitor; commonly used in research but has high lipophilicity (LogP 7.2), which may limit BBB penetration [5].
MFP-0012328	KD = 316 nM [5].	A novel inhibitor from a sulfonamide scaffold; designed with more desirable physicochemical properties for potential CNS applications [5].

Experimental Workflow for Validation

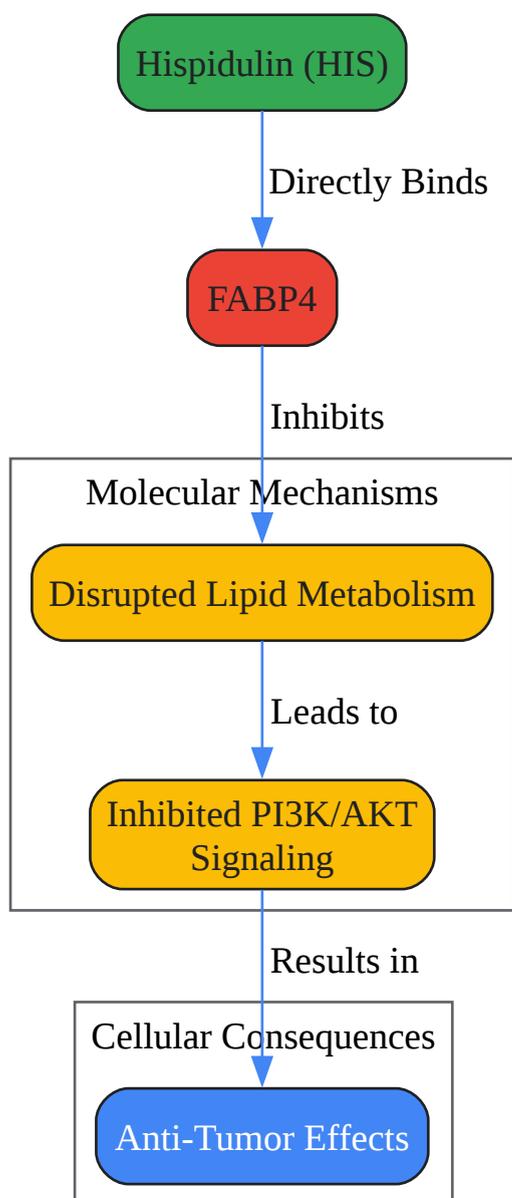
The journey to validate **Hispidulin**'s binding to FABP4 and its anti-cancer mechanism involved a multi-step experimental workflow, summarized in the following diagram.



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Mechanism of Action: From FABP4 Binding to Anti-Cancer Effects

The diagram below illustrates the cascade of molecular events triggered by **Hispidulin**'s binding to FABP4, leading to its anti-cancer effects.



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References

1. Hispidulin suppresses osteosarcoma by directly targeting ... [pmc.ncbi.nlm.nih.gov]

2. Hispidulin suppresses osteosarcoma by directly targeting ... [pubmed.ncbi.nlm.nih.gov]
3. Hispidulin Targets FABP4 to Inhibit Osteosarcoma Growth [bioengineer.org]
4. Inhibition of fatty acid binding protein suppresses ... [nature.com]
5. Evaluation of the Anti-Inflammatory Effects of Novel Fatty ... [link.springer.com]

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